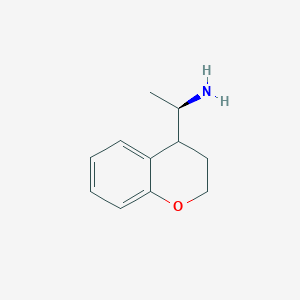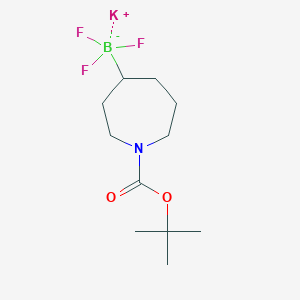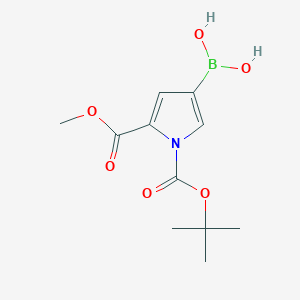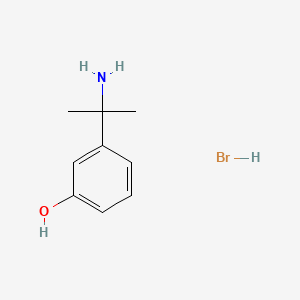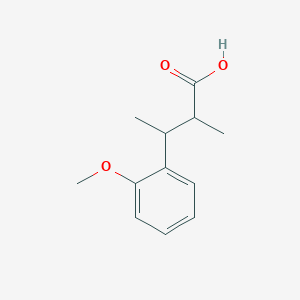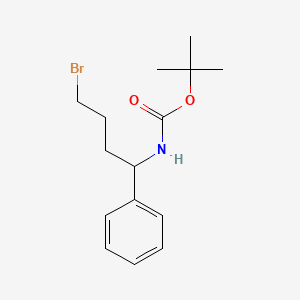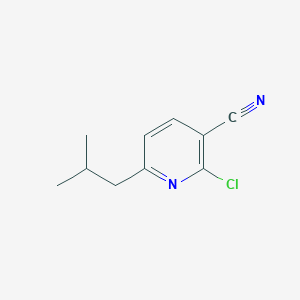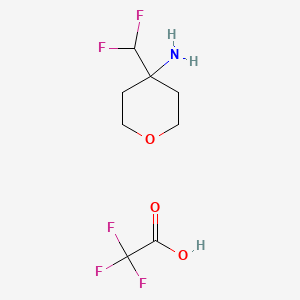
4-(Difluoromethyl)oxan-4-amine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is a compound that combines the properties of both difluoromethyl and trifluoroacetic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for difluoromethylation is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often involve the use of a base such as potassium tert-butoxide (KOtBu) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the desired substrate . The trifluoroacetic acid component can be introduced through a subsequent reaction with trifluoroacetic anhydride or trifluoroacetyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethyl oxan-4-one.
Reduction: Formation of difluoromethyl oxan-4-amine.
Substitution: Formation of substituted oxan-4-amine derivatives.
Applications De Recherche Scientifique
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The trifluoroacetic acid group can further modulate the compound’s physicochemical properties, such as its acidity and lipophilicity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine: Similar structure but lacks the trifluoroacetic acid group.
Trifluoroacetic acid derivatives: Compounds that contain the trifluoroacetic acid group but differ in the other substituents.
Uniqueness
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is unique due to the presence of both difluoromethyl and trifluoroacetic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H12F5NO3 |
|---|---|
Poids moléculaire |
265.18 g/mol |
Nom IUPAC |
4-(difluoromethyl)oxan-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11F2NO.C2HF3O2/c7-5(8)6(9)1-3-10-4-2-6;3-2(4,5)1(6)7/h5H,1-4,9H2;(H,6,7) |
Clé InChI |
AROZNRVOEWXHKK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C(F)F)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


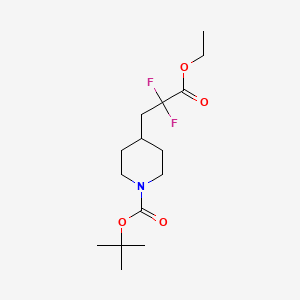
aminedihydrochloride](/img/structure/B13571104.png)
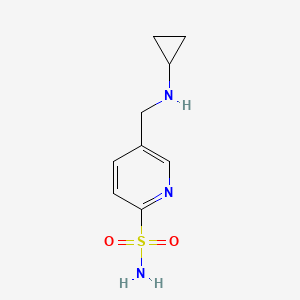
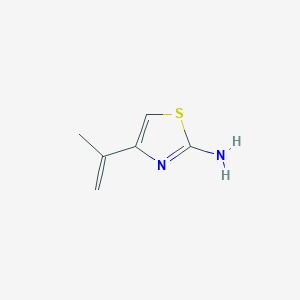
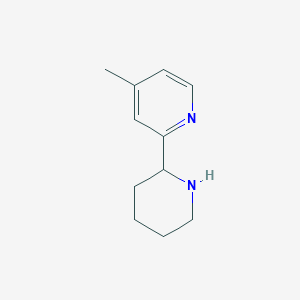
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
